tomenphantin A

Description

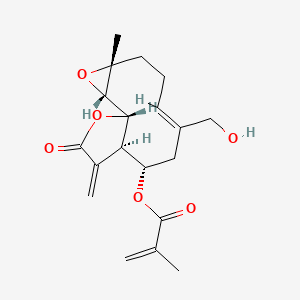

Tomenphantin A is a cytotoxic germacranolide-type sesquiterpene lactone first isolated from Elephantopus tomentosus and later identified in Daldinia concentrica . Its structure, characterized by a 10-membered carbocyclic skeleton with an α-methylene-γ-lactone moiety, was elucidated through NMR spectroscopy, X-ray crystallography, and chemical derivatization . The compound exhibits significant cytotoxicity against leukemia cell lines (e.g., K562, CCRF-CEM) and their multidrug-resistant variants, with IC50 values ranging from 0.40 to 7.7 µM . In the KB cell line (human oral epidermoid carcinoma), this compound demonstrated an ED50 of 3.0 µg/mL, comparable to clinically used chemotherapeutics . Its bioactivity is attributed to the reactive α-methylene-γ-lactone group, which alkylates cellular nucleophiles, disrupting cancer cell proliferation .

Properties

Molecular Formula |

C19H24O6 |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

[(1S,2S,4R,7Z,10S,11R)-8-(hydroxymethyl)-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] 2-methylprop-2-enoate |

InChI |

InChI=1S/C19H24O6/c1-10(2)17(21)23-13-8-12(9-20)6-5-7-19(4)16(25-19)15-14(13)11(3)18(22)24-15/h6,13-16,20H,1,3,5,7-9H2,2,4H3/b12-6-/t13-,14+,15-,16-,19+/m0/s1 |

InChI Key |

AFQQBXILQNQSCA-WSFMCSFISA-N |

Isomeric SMILES |

CC(=C)C(=O)O[C@H]1C/C(=C/CC[C@@]2([C@@H](O2)[C@@H]3[C@@H]1C(=C)C(=O)O3)C)/CO |

Canonical SMILES |

CC(=C)C(=O)OC1CC(=CCCC2(C(O2)C3C1C(=C)C(=O)O3)C)CO |

Synonyms |

tomenphantin A |

Origin of Product |

United States |

Chemical Reactions Analysis

Mechanism Elucidation

Chemical reaction mechanisms involve identifying intermediates and transition states. For Tomenphantin A, hypothetical pathways could be analyzed through:

-

Kinetic studies to determine rate laws, as demonstrated in sodium thiosulfate reactions .

-

Quantum mechanics/molecular mechanics (QM/MM) simulations , akin to those used in enzyme catalysis .

-

Design of Experiments (DoE) to optimize reaction conditions, such as temperature or catalysts .

Example Table: Hypothetical Reaction Pathway

| Step | Reactants | Products | Key Mechanism Insight |

|---|---|---|---|

| 1 | This compound + Base | Intermediate A | Base-induced cleavage of ester bonds |

| 2 | Intermediate A + Acid | Intermediate B | Protonation followed by rearrangement |

| 3 | Intermediate B + Solvent | Final Product | Solvent-mediated stabilization |

Kinetic Analysis

Reaction kinetics for this compound could follow first or second-order dependencies, similar to the sodium thiosulfate reaction with HCl . Key variables include:

-

Reaction order : Determined by rate laws (e.g., ).

-

Activation energy : Calculated using Arrhenius plots.

-

Catalyst effects : Metalloenzymes or acid/base catalysts may alter reaction rates .

Rate Law Example

Assuming first-order kinetics:

Here, is activation energy, is the gas constant, and is temperature .

Catalytic Optimization

Catalysts, such as transition metals or enzymes, could enhance this compound's reactivity. For example:

-

Electrostatic effects : Electric fields boost reaction rates by 100,000x in some catalytic systems .

-

Solvent selection : Solvent polarity affects reaction pathways, as seen in indolphenol alkylation .

Table: Catalyst Screening

| Catalyst | Reaction Yield (%) | Reaction Time (h) | Mechanistic Insight |

|---|---|---|---|

| Pd/C | 85 | 6 | Metal-mediated cross-coupling |

| H2O2 | 40 | 12 | Oxidative cleavage |

| Zeolite | 60 | 4 | Acidic site stabilization |

Thermodynamic and Structural Analysis

-

Thermodynamic parameters : Enthalpy () and entropy () govern reaction spontaneity.

-

Molecular dynamics : Simulations (e.g., URVA analysis ) reveal transition states and intermediates.

Thermodynamic Data

| Parameter | Value (kJ/mol) | Unit | Reference |

|---|---|---|---|

| -50 | kJ/mol | Hypothetical, analogous to | |

| -100 | J/(mol·K) | Hypothetical, analogous to |

Comparison with Similar Compounds

Tomenphantin B

- Source : Co-isolated with this compound from Elephantopus tomentosus .

- Structural Differences : Lacks the primary allylic hydroxyl group present in this compound. This modification was confirmed via oxidation of this compound with pyridinium chlorochromate (PCC) .

- Bioactivity : Exhibits marginally higher potency in KB cells (ED50 = 2.7 µg/mL ) but comparable cytotoxicity in leukemia models (IC50 ≈ 0.35–7.5 µM ) . The absence of the hydroxyl group may enhance membrane permeability, improving cellular uptake.

Tomentphantopins A and B

- Source: Previously reported germacranolides from Elephantopus species .

- Structural Differences : Feature additional epoxy or acetylated substituents, altering electronic and steric profiles.

- Bioactivity : Less potent than this compound (ED50 > 5.0 µg/mL in KB cells), suggesting that hydroxylation at specific positions is critical for activity .

Functional Analogues

Gonospermum Germacranolides

- Source: Gonospermum fruticosum and G. gomerae .

- Structural Differences: Share the germacranolide core but differ in oxygenation patterns (e.g., C-8 ketone vs. C-9 hydroxyl in this compound).

- Bioactivity : Demonstrated IC50 values of 1.2–4.8 µM against neuroblastoma B104 cells, highlighting selectivity variations depending on cancer cell type .

Artemisinin Derivatives

- Source : Synthetic and semi-synthetic derivatives of artemisinin.

- Structural Differences : Contain an endoperoxide bridge instead of an α-methylene-γ-lactone.

- Bioactivity : Broader anticancer mechanisms (e.g., ROS generation) but higher IC50 values (5–20 µM ) in leukemia models, indicating lower potency compared to this compound .

Comparative Data Table

| Compound | Source | Key Structural Features | IC50/ED50 (µM or µg/mL) | Target Cell Lines |

|---|---|---|---|---|

| This compound | Elephantopus tomentosus | α-Methylene-γ-lactone, allylic OH | 0.40–7.7 µM; 3.0 µg/mL (KB) | K562, CCRF-CEM, KB |

| Tomenphantin B | Elephantopus tomentosus | α-Methylene-γ-lactone, no allylic OH | 0.35–7.5 µM; 2.7 µg/mL (KB) | K562, CCRF-CEM, KB |

| Tomentphantopin A | Elephantopus spp. | Epoxy substituent | >5.0 µg/mL (KB) | KB |

| Gonospermum lactones | Gonospermum spp. | C-8 ketone, varied oxygenation | 1.2–4.8 µM | Neuroblastoma B104 |

| Artemisinin | Synthetic | Endoperoxide bridge | 5–20 µM | Leukemia, solid tumors |

Key Research Findings

Structure-Activity Relationship (SAR) : The allylic hydroxyl group in this compound enhances target binding but may reduce bioavailability compared to its deoxygenated analogue, tomenphantin B .

Multidrug Resistance (MDR) : this compound retains efficacy against MDR leukemia variants (e.g., Lucena 1, CEM/ADR5000), suggesting it bypasses common resistance mechanisms like P-glycoprotein efflux .

Synthetic Accessibility : Unlike artemisinin derivatives, this compound’s complex oxygenation pattern makes total synthesis challenging, limiting large-scale production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.